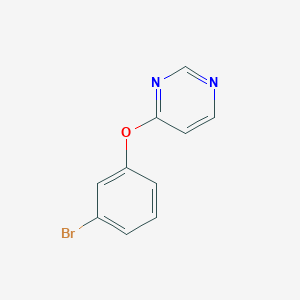

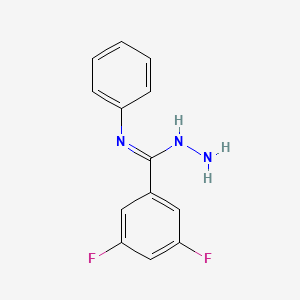

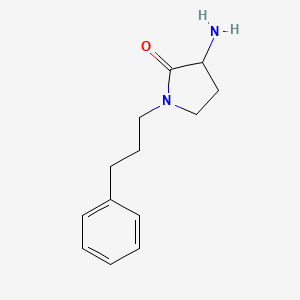

![molecular formula C6H5BrN4 B1526617 6-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 937047-06-8](/img/structure/B1526617.png)

6-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-amine

Vue d'ensemble

Description

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is a useful research compound. Its molecular formula is C6H5BrN4 and its molecular weight is 213.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Thérapie contre le cancer : Inhibition des kinases

Le squelette pyrrolo[2,1-f][1,2,4]triazine est un composant essentiel dans le développement des inhibiteurs de kinases utilisés en thérapie anticancéreuse. Les inhibiteurs de kinases ciblent des protéines ou des enzymes spécifiques qui sont dysrégulées dans les cellules cancéreuses, offrant une approche plus ciblée que la chimiothérapie traditionnelle . Ce composé s'est montré prometteur dans le traitement de divers cancers en inhibant l'activité des kinases, qui sont des enzymes jouant un rôle crucial dans la signalisation cellulaire et la prolifération.

Médicaments antiviraux : Remdesivir

L'une des applications les plus notables de ce composé est son rôle de groupement parent dans le médicament antiviral remdesivir . Le remdesivir a été reconnu pour son efficacité contre un large éventail de virus à ARN, notamment les virus SARS/MERS-CoV, et a été approuvé pour le traitement d'urgence des symptômes graves de la COVID-19. La capacité du composé à interférer avec le processus de réplication virale en fait un outil précieux dans la thérapie antivirale.

Médicaments antitumoraux : Brivanib alaninate

Le brivanib alaninate, un médicament antitumorigenèse approuvé par la FDA américaine en 2011, contient le groupement pyrrolo[2,1-f][1,2,4]triazine . Il fonctionne comme un inhibiteur de l'angiogenèse, empêchant la croissance de nouveaux vaisseaux sanguins dont les tumeurs ont besoin pour croître et métastaser. Cette application met en évidence le potentiel du composé à ralentir ou à arrêter la progression du cancer.

Inhibiteurs de l'EGFR : BMS-690514 et BMS-599626

Le composé est également un motif structurel actif dans des médicaments comme le BMS-690514 et le BMS-599626, qui sont des inhibiteurs de l'EGFR actuellement en phase II d'essai clinique . Ces médicaments ciblent le récepteur du facteur de croissance épidermique (EGFR), qui est souvent surexprimé dans divers types de cancer, conduisant à une croissance cellulaire incontrôlée.

Inhibiteurs de la voie de signalisation Hedgehog

La voie de signalisation Hedgehog (Hh) est cruciale pour la différenciation cellulaire et la mise en place des tissus pendant le développement embryonnaire. L'activation anormale de cette voie peut conduire au cancer. Les dérivés de la pyrrolo[2,1-f][1,2,4]triazin-4-amine ont été étudiés comme inhibiteurs de cette voie, offrant une stratégie thérapeutique potentielle pour traiter les cancers qui y sont associés .

Traitement d'Ebola et d'autres virus émergents

Des études ont indiqué que les analogues de la pyrrolo[2,1-f][1,2,4]triazin-4-amine peuvent être efficaces dans le traitement d'Ebola et d'autres virus émergents. Ces composés interfèrent avec le cycle de vie des virus, offrant un moyen de lutter contre les infections qui ont des options de traitement limitées .

Activité antinorovirus

Des rapports récents ont révélé l'activité antinorovirus des C-nucléosides de 4-aminopyrrolo[2,1-f][1,2,4]triazine. Ces dérivés sont capables d'inhiber l'ARN polymérase dépendante de l'ARN (RdRp) des norovirus murins et humains, qui est essentielle à la réplication virale . Cette application pourrait conduire à de nouveaux traitements contre le norovirus, qui est une cause majeure de gastro-entérite dans le monde.

Approches de létalité synthétique

La létalité synthétique survient lorsque l'occurrence simultanée de deux mutations génétiques conduit à la mort cellulaire, alors que chaque mutation seule est survivable. Les dérivés de la pyrrolo[2,1-f][1,2,4]triazin-4-amine sont explorés pour leur potentiel à induire la létalité synthétique dans les cellules cancéreuses, en particulier dans celles présentant des vulnérabilités génétiques spécifiques .

Mécanisme D'action

Target of Action

The primary targets of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and differentiation .

Mode of Action

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine interacts with its targets by inhibiting the activity of kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The inhibition of kinases by 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine affects multiple biochemical pathways. These include pathways involved in cell growth and differentiation, which can lead to the suppression of cancer cell proliferation .

Pharmacokinetics

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .

Result of Action

The result of the action of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is the disruption of normal cellular processes regulated by kinases. This can lead to the suppression of cancer cell proliferation, making the compound a potential candidate for cancer therapy .

Action Environment

The action, efficacy, and stability of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine can be influenced by various environmental factors. For instance, exposure to light and moisture may affect its stability, which is why it is recommended to store the compound in a dark, dry place . Furthermore, the compound’s efficacy may be influenced by factors such as the specific type of cancer cells it is used against and the presence of other compounds or drugs in the system.

Analyse Biochimique

Biochemical Properties

It is known that the compound has a molecular weight of 213.03 and a density of 2.1±0.1 g/cm3

Cellular Effects

It is known that pyrrolo[2,1-f][1,2,4]triazine, a similar compound, is an integral part of several kinase inhibitors and nucleoside drugs . This suggests that 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine may also have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

It is known that under optimal flow conditions, a similar compound, 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine, was obtained in 14.1% isolated yield in a total residence time of 79 min . This suggests that 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine may also have significant temporal effects in laboratory settings.

Propriétés

IUPAC Name |

6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYPBKFBMYMOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=NN2C=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

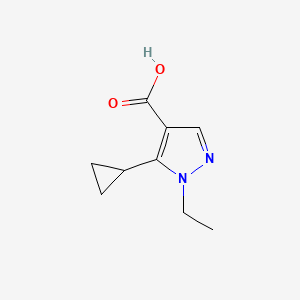

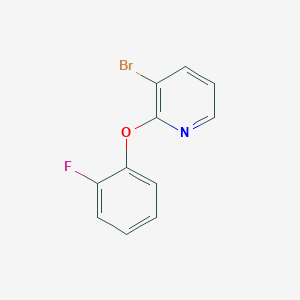

![Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]-](/img/structure/B1526540.png)

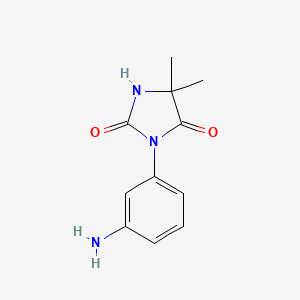

![[2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol](/img/structure/B1526545.png)

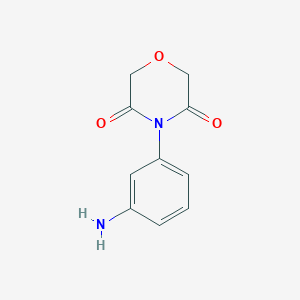

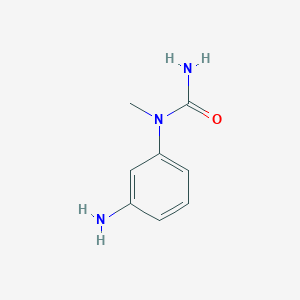

![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1526548.png)

![(2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine](/img/structure/B1526551.png)

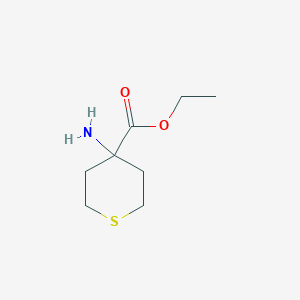

![Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1526554.png)